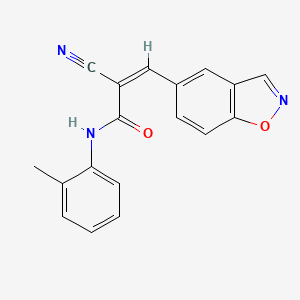
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide, also known as BMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMPP is a small molecule inhibitor that targets protein kinases and has been shown to have anti-cancer and anti-inflammatory properties. In
Mecanismo De Acción
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide acts as a small molecule inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase domain. By inhibiting the activity of these kinases, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide disrupts the signaling pathways that regulate cell growth and inflammation. This results in the induction of apoptosis in cancer cells and the reduction of pro-inflammatory cytokine production in immune cells.
Biochemical and Physiological Effects:
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been shown to have anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. In cancer cells, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In immune cells, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the JAK/STAT pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. However, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has a relatively short half-life and low solubility, which can limit its effectiveness in in vivo studies. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide may have off-target effects on other kinases, which can complicate the interpretation of results.
Direcciones Futuras
Future research on (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide could focus on improving its pharmacokinetic properties, such as increasing its solubility and half-life. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide could be tested in combination with other anti-cancer or anti-inflammatory drugs to enhance its therapeutic efficacy. Further studies could also investigate the potential of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide in other disease models, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer and inflammatory diseases. Its specificity for protein kinases and ability to disrupt signaling pathways make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide and its potential in other disease models.
Métodos De Síntesis
The synthesis of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide involves the condensation of 2-cyano-N-(2-methylphenyl)acetamide with 2-amino-5-nitrobenzoxazole in the presence of a base. The resulting compound is then subjected to reduction with sodium dithionite to obtain (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide as a yellow solid.
Aplicaciones Científicas De Investigación
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of various protein kinases, including JAK2, FLT3, and BTK, which are involved in the regulation of cell growth and inflammation. (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been found to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells.
Propiedades
IUPAC Name |
(Z)-3-(1,2-benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-4-2-3-5-16(12)21-18(22)14(10-19)8-13-6-7-17-15(9-13)11-20-23-17/h2-9,11H,1H3,(H,21,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYWCTUTHUBBS-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2)ON=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=C2)ON=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]amino]-4-oxobut-2-enoate](/img/structure/B2671388.png)
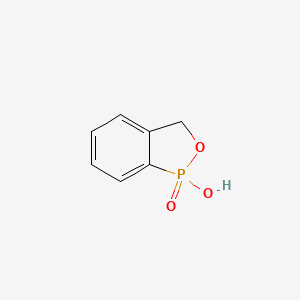
![Methyl 2-[(4-{[bis(2-methoxyethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2671392.png)
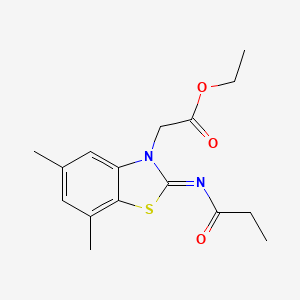
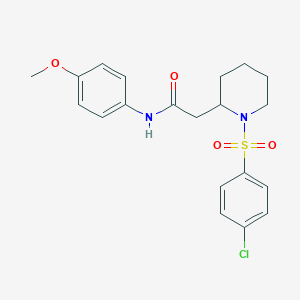
![9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2671396.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2671398.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2671399.png)
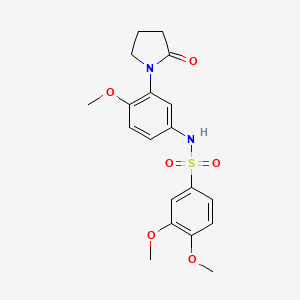

![3-((7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2671406.png)
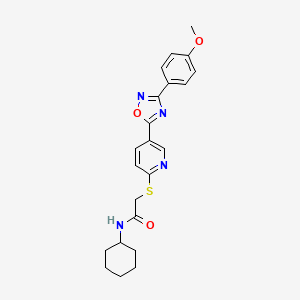
![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)
